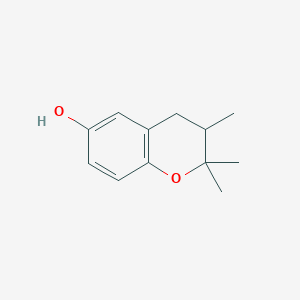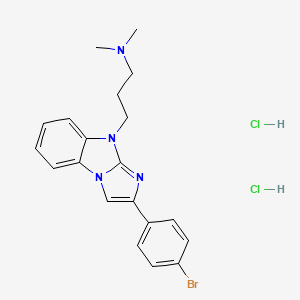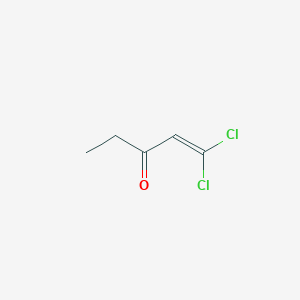
1-Butoxy-3-(diethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-3-(diethylamino)propan-2-ol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Butoxy-3-(diethylamino)propan-2-ol can be synthesized through the reaction of butyl glycidyl ether with diethylamine . The reaction typically involves the following steps:
Preparation of Butyl Glycidyl Ether: This can be synthesized by reacting butanol with epichlorohydrin in the presence of a base.
Reaction with Diethylamine: The butyl glycidyl ether is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-Butoxy-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy or diethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-Butoxy-3-(diethylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 1-butoxy-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The diethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
類似化合物との比較
Similar Compounds
1-Butoxy-3-(dimethylamino)propan-2-ol: Similar structure but with dimethylamino instead of diethylamino group.
1-Propanol, 3-(diethylamino)-: Similar structure but lacks the butoxy group.
1-(2-butoxypropoxy)propan-2-ol: Similar structure but with different alkoxy groups.
Uniqueness
1-Butoxy-3-(diethylamino)propan-2-ol is unique due to its specific combination of butoxy and diethylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.
特性
CAS番号 |
32972-04-6 |
|---|---|
分子式 |
C11H25NO2 |
分子量 |
203.32 g/mol |
IUPAC名 |
1-butoxy-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3 |
InChIキー |
ZKNSJALVFQUKMS-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(CN(CC)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)

![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)



![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)



